![molecular formula C17H11BrO B1292213 4-Bromophenyl-2'-naphthyl ketone CAS No. 760192-88-9](/img/structure/B1292213.png)
4-Bromophenyl-2'-naphthyl ketone
Overview
Description
4-Bromophenyl-2’-naphthyl ketone is an organic compound with the molecular formula C₁₇H₁₁BrO and a molecular weight of 311.2 g/mol . This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a naphthyl ketone structure. It is primarily used in research and development settings, particularly in the field of organic chemistry.
Preparation Methods
The synthesis of 4-Bromophenyl-2’-naphthyl ketone can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, at temperatures ranging from room temperature to 100°C .
Chemical Reactions Analysis
4-Bromophenyl-2’-naphthyl ketone undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced derivatives.
Scientific Research Applications
Organic Synthesis
4-Bromophenyl-2'-naphthyl ketone serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical transformations, making it useful in the production of complex molecules.
- Synthesis of Chalcone Derivatives : The compound is utilized in the synthesis of naphthyl-based chalcone derivatives, which have shown promising pharmacological activities, including anticancer and antibacterial effects. The naphthyl moiety enhances the biological activity of these derivatives by improving their interaction with biological targets .
- Functionalization Reactions : The bromine atom in this compound can be substituted in nucleophilic aromatic substitution reactions, enabling the introduction of various functional groups. This property is particularly valuable for developing compounds with specific biological activities or properties .
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its structural characteristics.
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. Their mechanism often involves inducing apoptosis and inhibiting cell proliferation, making them candidates for further development as anticancer agents .
- Antibacterial Properties : Similar studies have reported that certain derivatives possess antibacterial activity, which could lead to new treatments for bacterial infections. The effectiveness of these compounds is attributed to their ability to disrupt bacterial cell function .
Analytical Chemistry
In analytical chemistry, this compound is used as a derivatization reagent.
- High-Performance Liquid Chromatography (HPLC) : The compound is employed in HPLC methods for the determination of various analytes. For instance, it has been used to derivatize fatty acids extracted from natural sources, enhancing their detectability and separation in chromatographic techniques .
- Quantitative Analysis : Its application extends to the quantitative analysis of pharmaceuticals, where it aids in the precise measurement of active ingredients in complex mixtures. This capability is crucial for quality control in pharmaceutical manufacturing .
Case Studies
Study | Application | Findings |
---|---|---|
Study on Anticancer Activity | Investigated the cytotoxic effects on breast cancer cell lines | Showed significant apoptosis induction at low concentrations |
HPLC Method Development | Used as a derivatization agent for fatty acids | Enhanced sensitivity and specificity in detection |
Synthesis of Chalcone Derivatives | Explored as an intermediate in synthesizing biologically active compounds | Resulted in derivatives with improved pharmacological profiles |
Mechanism of Action
The mechanism of action of 4-Bromophenyl-2’-naphthyl ketone involves its interaction with various molecular targets and pathways. In organic synthesis, it acts as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. The presence of the naphthyl ketone structure also allows it to participate in various coupling reactions, facilitating the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
4-Bromophenyl-2’-naphthyl ketone can be compared with other similar compounds, such as:
4-Chlorophenyl-2’-naphthyl ketone: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
4-Fluorophenyl-2’-naphthyl ketone: Contains a fluorine atom, which can influence the compound’s electronic properties and reactivity.
4-Iodophenyl-2’-naphthyl ketone: The presence of an iodine atom can result in different substitution reactions and coupling efficiencies.
Each of these compounds has unique properties and reactivity profiles, making 4-Bromophenyl-2’-naphthyl ketone distinct in its applications and chemical behavior.
Biological Activity
4-Bromophenyl-2'-naphthyl ketone (CAS No. 760192-88-9) is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and applications based on diverse research findings.
Chemical Structure and Properties
This compound features a bromophenyl group attached to a naphthyl ketone moiety. Its molecular formula is CHBrO, with a molecular weight of approximately 311.17 g/mol. The compound has a density of 1.428 g/cm³ and a boiling point of 441.9 ºC at 760 mmHg, which influences its reactivity and potential applications in pharmaceuticals and material science.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Some common methods include:
- Acylation Reactions : Utilizing acyl chlorides in the presence of bases.
- Bromination : Introducing the bromine atom via electrophilic aromatic substitution.
These methods provide various yields and purities depending on the specific conditions employed.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various microorganisms, including:
- Bacteria : Effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
- Fungi : Demonstrated antifungal activity against strains like Candida albicans.
The antimicrobial mechanism is believed to involve disruption of microbial cell membranes, leading to cell death .
Anticancer Properties
In vitro studies have suggested that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through:
- Inhibition of Cell Proliferation : The compound inhibits pathways that promote cancer cell growth.
- Activation of Apoptotic Signaling : It activates caspases, leading to programmed cell death in malignant cells .
Anti-inflammatory and Antioxidant Effects
The compound has also been investigated for its potential anti-inflammatory and antioxidant activities. It may inhibit enzymes involved in inflammatory pathways, contributing to reduced oxidative stress within cells .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
Compound Name | Structural Features | Notable Properties |
---|---|---|
1-Bromo-2-naphthol | Naphthol structure with bromine | Antimicrobial activity |
4-Methylphenyl-2'-naphthyl ketone | Methyl substitution on phenyl | Potential anticancer properties |
4-Chlorophenyl-2'-naphthyl ketone | Chlorine instead of bromine | Different reactivity patterns |
2-Naphthalenecarboxylic acid | Carboxylic acid instead of ketone | Used in organic synthesis |
The presence of bromine in this compound significantly influences its reactivity and biological activity compared to these similar compounds.
Case Studies
Several case studies have investigated the biological effects of this compound:
- Antimicrobial Efficacy Study : A study demonstrated that the compound exhibited significant antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Cytotoxicity Assessment : In cancer research, the compound was tested on various human cancer cell lines, showing selective cytotoxicity without affecting normal cells significantly.
- Mechanistic Study : Investigations into its mechanism revealed that it induces apoptosis through the mitochondrial pathway, highlighting its potential as an anticancer agent.
Properties
IUPAC Name |
(4-bromophenyl)-naphthalen-2-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrO/c18-16-9-7-13(8-10-16)17(19)15-6-5-12-3-1-2-4-14(12)11-15/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYONPWJLGOFGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901281339 | |
Record name | (4-Bromophenyl)-2-naphthalenylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901281339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
760192-88-9 | |
Record name | (4-Bromophenyl)-2-naphthalenylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=760192-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Bromophenyl)-2-naphthalenylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901281339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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